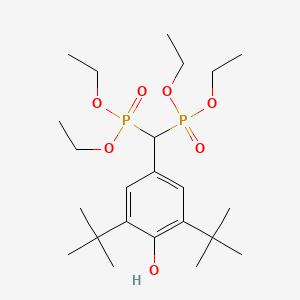
Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bulky tert-butyl groups and a hydroxyphenyl moiety, which contribute to its stability and reactivity. It is often used in various scientific research applications due to its antioxidant properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with tetraethyl methylenediphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups.
Scientific Research Applications
Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects in preventing oxidative stress-related diseases.
Industry: Utilized as a stabilizer in various industrial processes to enhance the shelf life and stability of products.
Mechanism of Action
The mechanism of action of Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate primarily involves its antioxidant properties. The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The bulky tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its rapid degradation. The compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Known for its antioxidant properties and used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in various industrial applications.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Employed as an active pharmaceutical intermediate with antioxidant properties.
Uniqueness
Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate stands out due to its unique combination of antioxidant properties and the presence of methylenediphosphonate groups. This combination enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C23H42O7P2 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[bis(diethoxyphosphoryl)methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H42O7P2/c1-11-27-31(25,28-12-2)21(32(26,29-13-3)30-14-4)17-15-18(22(5,6)7)20(24)19(16-17)23(8,9)10/h15-16,21,24H,11-14H2,1-10H3 |
InChI Key |
UTQDOQGPYBTDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















